2-Tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile

説明

Systematic IUPAC Nomenclature and Structural Representation

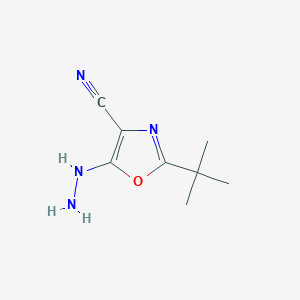

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is precisely defined as 2-tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile, which accurately reflects the structural arrangement and substitution pattern of the heterocyclic framework. The nomenclature follows established International Union of Pure and Applied Chemistry conventions where the oxazole ring serves as the parent structure, numbered to provide the lowest possible position numbers for substituents. The tert-butyl group occupies position 2 of the oxazole ring, while the hydrazinyl group is located at position 5, and the carbonitrile functional group is attached at position 4.

The structural representation of this compound can be described through multiple chemical notation systems. The Simplified Molecular-Input Line-Entry System notation is documented as CC(C)(C)c1nc(c(o1)NN)C#N, which provides a linear representation of the molecular structure that can be processed by chemical databases and software applications. The International Chemical Identifier string is recorded as InChI=1S/C8H12N4O/c1-8(2,3)7-11-5(4-9)6(12-10)13-7/h12H,10H2,1-3H3, offering a standardized method for representing the compound's structure in computational chemistry applications.

The three-dimensional structural arrangement reveals the oxazole ring as a five-membered heterocycle containing one nitrogen atom at position 3 and one oxygen atom at position 1, forming the characteristic 1,3-oxazole framework. The tert-butyl substituent at position 2 consists of a carbon atom bonded to three methyl groups, creating a bulky tertiary alkyl group that influences the compound's steric properties. The hydrazinyl group at position 5 contains two nitrogen atoms connected by a single bond, with one nitrogen bearing two hydrogen atoms, while the carbonitrile group at position 4 features a carbon-nitrogen triple bond characteristic of nitrile functional groups.

特性

IUPAC Name |

2-tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-8(2,3)7-11-5(4-9)6(12-10)13-7/h12H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJOUPGKBCXCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(O1)NN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Condensation of Hydrazine Hydrate with tert-Butyl Precursors

A notable approach involves the use of hydrazine hydrate reacting with tert-butyl-containing intermediates. For example, in related tert-butyl carbazole synthesis, hydrazine hydrate is dissolved in alcohol or ether solvents and reacted with di-tert-butyl dicarbonate to form tert-butyl derivatives with hydrazine functionality. This method emphasizes:

- Use of hydrazine hydrate mono-acid salts formed by adding inorganic or organic acids to hydrazine hydrate in alcohol or ether solvents.

- Condensation with di-tert-butyl dicarbonate.

- Neutralization, extraction, concentration, and crystallization steps to isolate high-purity tert-butyl hydrazine derivatives.

While this method is reported for tert-butyl carbazole, similar principles apply to the preparation of this compound, particularly in introducing the tert-butyl and hydrazinyl groups effectively.

Modular Three-Step Synthesis from Carboxylic Acids and Acyl Hydrazines

Recent advances in heterocyclic chemistry describe a modular three-step procedure combining carboxylic acids with acyl hydrazines to access fused bicyclic triazoles, which are structurally related to oxazole derivatives. This method includes:

- Activation of carboxylic acids.

- Condensation with acyl hydrazines.

- Cyclization to form fused heterocycles.

Though this procedure specifically targets triazoles, the methodology's modular nature and tolerance for various substituents suggest its adaptability for synthesizing oxazole derivatives with hydrazinyl groups, such as this compound.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

Solvent Choice: Alcohols such as methanol, ethanol, and tert-butanol, or ethers like ethylene glycol dimethyl ether, are preferred for dissolving hydrazine hydrate and facilitating the formation of hydrazine hydrate mono-acid salts, which enhance reactivity and selectivity.

Acid Addition: The addition of inorganic or organic acids to hydrazine hydrate forms mono-acid salts that are more reactive and easier to handle, improving the condensation step's efficiency.

Purification: Neutralization followed by solvent extraction and crystallization with weak-polarity solvents is critical to achieving high purity, especially to remove difficult byproducts such as di-tert-butyl azidodicarboxylate impurities.

Safety and Environmental Considerations: Some routes involve toxic reagents like ethyl chloroformate, which are less favored due to regulatory and safety concerns.

Scalability: The modular 3-step procedure reported for related heterocycles emphasizes conditions avoiding column chromatography, facilitating scale-up for industrial applications.

化学反応の分析

Types of Reactions: 2-Tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

科学的研究の応用

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-Tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile has shown potential as a bioactive molecule

Medicine: The compound has been studied for its potential medicinal properties, including its use as an antimicrobial agent and its ability to modulate biological pathways involved in disease processes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

作用機序

The mechanism by which 2-Tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

Structural Modifications and Substituent Effects

The biological activity of oxazole-4-carbonitrile derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Anticancer Potential

- EI-05 : Enhances E-FABP expression in macrophages, promoting lipid droplet formation and IFNβ production, leading to tumor growth inhibition in vivo .

- Target Compound: No direct anticancer data available, but the hydrazinyl group may confer reactivity with biomolecular targets (e.g., enzymes or receptors) similar to EI-05’s benzylamino group.

Cytokinin-like Activity

- Compound №6 : Demonstrates 23% increased biomass growth in pumpkin cotyledons, attributed to sulfonyl-piperidine substituents enhancing ligand-receptor interactions .

- Target Compound : The tert-butyl and hydrazinyl groups may reduce cytokinin-like activity compared to Compound №6, as bulky substituents often hinder binding to plant hormone receptors .

Key Research Findings and Limitations

- EI-05 represents a promising anti-tumor candidate, though its inability to bind E-FABP directly necessitates further mechanistic studies .

- Compound №6 highlights the importance of sulfonyl groups in cytokinin activity, a feature absent in the target compound .

- Target Compound: Limited research and commercial discontinuation restrict its application, emphasizing the need for novel synthesis strategies or derivatization .

生物活性

2-Tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile (CAS No. 889940-63-0) is a compound that has garnered attention for its potential biological activities. It features a unique structure comprising a tert-butyl group, a hydrazinyl group, and a carbonitrile group attached to an oxazole ring, which contributes to its distinctive chemical properties and biological interactions.

- Molecular Formula : C₈H₁₂N₄O

- Molecular Weight : 180.21 g/mol

- Density : Approximately 1.18 g/cm³

The compound's structure influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include binding to enzymes or receptors, thereby modulating various biological pathways involved in disease processes. The presence of the hydrazinyl moiety allows for potential condensation reactions, while the carbonitrile group can participate in nucleophilic additions or hydrolysis under specific conditions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. This has been linked to its structural characteristics, which may enhance its ability to disrupt microbial membranes or inhibit metabolic pathways critical for microbial survival .

Inhibition of Enzymatic Activity

In vitro studies have indicated that related compounds can act as inhibitors of key enzymes involved in disease processes. For instance, certain derivatives have shown inhibitory effects on topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition could lead to the induction of apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile | Amino group at position 5 | Antimicrobial |

| 2-Tert-butyl-1,3-thiazole-4-carbonitrile | Thiazole ring instead of oxazole | Anticancer |

| 5-Hydrazinopyridine | Pyridine ring with hydrazine | Antiviral |

The presence of both the tert-butyl and hydrazinyl groups in this compound distinguishes it from other similar compounds. Its unique arrangement may confer stability and reactivity patterns advantageous for drug design.

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are sparse, existing literature suggests a promising avenue for future research:

- Antimicrobial Activity : A study demonstrated that compounds with similar structures exhibited significant antimicrobial properties against various pathogens.

- Cytotoxicity Assessment : In cell viability assays using B16F10 cells, certain derivatives showed no cytotoxicity at tested concentrations over 48 hours—indicating potential therapeutic applications without adverse effects .

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between structurally related compounds and target proteins involved in disease pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Tert-butyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile?

The compound can be synthesized via hydrazine-mediated coupling reactions. A common approach involves reacting a tert-butyl-substituted oxazole precursor with hydrazine derivatives under controlled conditions. For example, hydrazine can be added dropwise to a solution of the precursor in ethanol, followed by stirring at room temperature and purification via column chromatography (similar to procedures in and ). Key parameters include stoichiometric control of hydrazine, reaction temperature (25–40°C), and solvent selection (e.g., EtOH or THF) to minimize side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC/MS : For purity assessment (>95% by area normalization).

- NMR spectroscopy : ¹H/¹³C NMR to confirm hydrazinyl (–NH–NH₂) and tert-butyl group integration (e.g., singlet at ~1.3 ppm for tert-butyl protons).

- FT-IR : Verify the presence of nitrile (C≡N stretch ~2200 cm⁻¹) and oxazole ring vibrations.

- Elemental analysis : Validate empirical formula (C₁₁H₁₆N₄O) .

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound are limited, general precautions for hydrazine derivatives and nitriles apply:

- Use PPE (gloves, lab coat, goggles) in a fume hood.

- Avoid inhalation/contact; hydrazine derivatives are potential mutagens.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction efficiency be optimized for the hydrazine coupling step?

Optimization strategies include:

- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to accelerate hydrazine nucleophilicity.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance reaction rates but require careful temperature control to avoid decomposition.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) while maintaining >90% yield .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data often arise from tautomerism (e.g., hydrazinyl ↔ azo forms) or solvent interactions. Solutions include:

- Variable-temperature NMR : Identify dynamic equilibria by analyzing spectral changes at −20°C to 60°C.

- X-ray crystallography : Resolve ambiguity via single-crystal structure determination (as demonstrated for structurally related compounds in ).

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm connectivity .

Q. What mechanistic insights explain the compound’s reactivity in medicinal chemistry applications?

The hydrazinyl group acts as a nucleophile, enabling:

Q. How does the compound interact with indoor surfaces in environmental chemistry studies?

Adsorption dynamics on indoor surfaces (e.g., glass, polymers) can be studied using:

- Microspectroscopic imaging : Track surface interactions via Raman or AFM-IR.

- Thermogravimetric analysis (TGA) : Quantify desorption rates under varying humidity.

- Computational modeling : Simulate binding energies with surface materials (e.g., SiO₂) .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity profiles for this compound?

Discrepancies may stem from:

- Assay conditions : Differences in cell lines, pH, or incubation time.

- Hydrazine stability : Degradation products (e.g., azides) under oxidative conditions.

- Impurity profiles : Residual solvents or byproducts affecting biological readouts. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。